molecular formula C19H17BrN2O4 B8164936 (S)-2-(((benzyloxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid

(S)-2-(((benzyloxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid

Cat. No.: B8164936
M. Wt: 417.3 g/mol
InChI Key: AEZOBAUIBGSWQP-KRWDZBQOSA-N
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Description

(S)-2-(((benzyloxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It features a benzyloxycarbonyl-protected amino group and a brominated indole moiety, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((benzyloxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Bromination of Indole: The indole ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: The protected amino acid is then coupled with the brominated indole derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((benzyloxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(S)-2-(((benzyloxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(((benzyloxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The brominated indole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The benzyloxycarbonyl-protected amino group ensures selective reactivity and stability during these interactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(((benzyloxy)carbonyl)amino)-3-(5-chloro-1H-indol-3-yl)propanoic acid
  • (S)-2-(((benzyloxy)carbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid
  • (S)-2-(((benzyloxy)carbonyl)amino)-3-(5-iodo-1H-indol-3-yl)propanoic acid

Uniqueness

The uniqueness of (S)-2-(((benzyloxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid lies in its brominated indole moiety, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific research applications where bromine’s unique reactivity and interactions are desired.

Properties

IUPAC Name

(2S)-3-(5-bromo-1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4/c20-14-6-7-16-15(9-14)13(10-21-16)8-17(18(23)24)22-19(25)26-11-12-4-2-1-3-5-12/h1-7,9-10,17,21H,8,11H2,(H,22,25)(H,23,24)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZOBAUIBGSWQP-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=C2C=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=C2C=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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